(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 191090-34-3
VCID: VC20904116
InChI: InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m0/s1
SMILES: CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone

CAS No.: 191090-34-3

Cat. No.: VC20904116

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone - 191090-34-3

Specification

CAS No. 191090-34-3
Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
IUPAC Name (4S)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m0/s1
Standard InChI Key VZRSFLJYNPTJNK-KRWDZBQOSA-N
Isomeric SMILES CC(C)C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
SMILES CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator